
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains a trifluoromethoxy group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyran ring and the trifluoromethoxy group. The pyran ring may undergo reactions such as ring-opening reactions or electrophilic aromatic substitution . The trifluoromethoxy group is electron-withdrawing, which could influence the reactivity of other parts of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Applications De Recherche Scientifique
Nicotinamide in Disease Prevention and Treatment
Nicotinamide, closely related to nicotinic acid, has been explored for its therapeutic applications in preventing Type I diabetes and other conditions. Its wide therapeutic index makes it a candidate for long-term treatment, although high doses can lead to reversible hepatotoxicity. The safety profile suggests that, with efficacy demonstrated, nicotinamide could be highly beneficial in disease prevention (Knip et al., 2000).
Environmental Carcinogens and Health Risks
Studies on the metabolites of carcinogens like benzo[a]pyrene in tobacco highlight the importance of monitoring exposure to environmental toxins. These carcinogens, through metabolites found in urine, indicate exposure levels and potentially lead to cancer. Research underscores the need for biomarkers to assess exposure and understand the carcinogenic potential of environmental pollutants (Hecht, 2002).
Antioxidant Properties of Chromones
Chromones and their derivatives, which include compounds structurally related to the specified chemical, exhibit significant antioxidant properties. These properties are essential for neutralizing reactive oxygen species and preventing cellular damage, leading to various diseases. The presence of certain functional groups enhances their radical scavenging activity, highlighting the potential for developing therapeutic agents based on these compounds (Yadav et al., 2014).
Baicalein and Hepatocellular Carcinoma
Baicalein, a compound derived from flavonoids and structurally related to the specified chemical, has been studied for its anti-cancer effects, especially against hepatocellular carcinoma (HCC). Its ability to affect cell proliferation, metastasis, apoptosis, and autophagy suggests a potential for development as a novel anticancer drug with reduced side effects (Bie et al., 2017).
Neurotoxicity and Environmental Contaminants
The study of polybrominated diphenyl ethers (PBDEs) and their effects on the nervous system underscores the importance of understanding how environmental contaminants can affect neurodevelopment and cognitive functions. These findings point to the urgent need for examining the neurotoxic potential of various chemicals, including those structurally related to the specified compound, to protect public health (Dingemans et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-1-14(2-5-17)11-25-19(26)16-3-6-18(24-12-16)28-13-15-7-9-27-10-8-15/h1-6,12,15H,7-11,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWUCWABCEDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

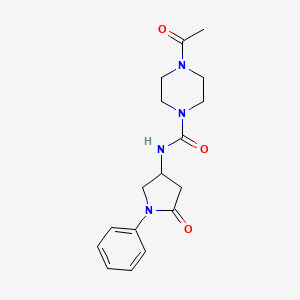
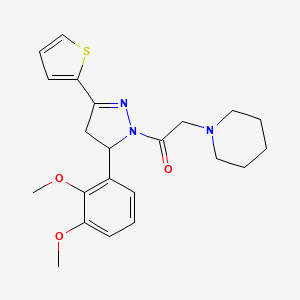
![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)
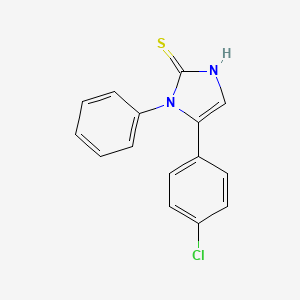

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)
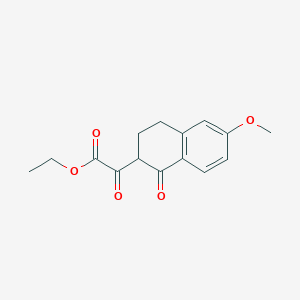
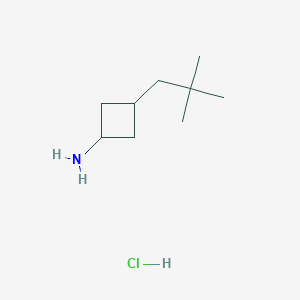
![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)